(2-Benzylthiazol-4-yl)methanol
Overview
Description
(2-Benzylthiazol-4-yl)methanol is a heterocyclic organic compound that features a thiazole ring substituted with a benzyl group at the 2-position and a hydroxymethyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylthiazol-4-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with 2-bromoacetaldehyde followed by cyclization with sulfur and a base to form the thiazole ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and a reducing agent .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Benzylthiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitutions can occur at the benzyl and thiazole ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(2-Benzylthiazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Benzylthiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the presence of functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target .
Comparison with Similar Compounds
Similar Compounds
2-Benzylthiazole: Lacks the hydroxymethyl group, leading to different reactivity and biological activity.
4-Hydroxymethylthiazole: Lacks the benzyl group, affecting its chemical properties and applications.
2,4-Disubstituted thiazoles: Various derivatives with different substituents at the 2 and 4 positions, leading to diverse biological activities
Uniqueness
(2-Benzylthiazol-4-yl)methanol is unique due to the presence of both benzyl and hydroxymethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in research and industry .
Properties
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c13-7-10-8-14-11(12-10)6-9-4-2-1-3-5-9/h1-5,8,13H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCGUQMAJDZBAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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